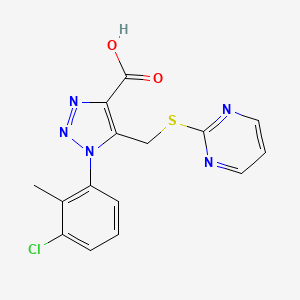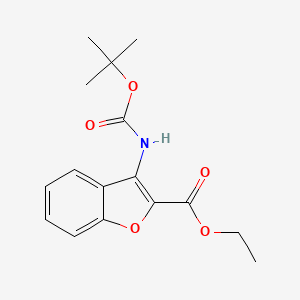
1-(3-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidinylthio group, and a chloromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrimidinylthio Group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with a thiol group.
Attachment of the Chloromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.
類似化合物との比較
Similar Compounds
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyrimidinylthio group.
1-(3-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyrimidinylthio group and has a methyl group instead.
1-(3-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group on the phenyl ring.
特性
分子式 |
C15H12ClN5O2S |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H12ClN5O2S/c1-9-10(16)4-2-5-11(9)21-12(13(14(22)23)19-20-21)8-24-15-17-6-3-7-18-15/h2-7H,8H2,1H3,(H,22,23) |
InChIキー |
VSYDGOWUYKBPAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)


![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)








![7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)
![5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789481.png)
